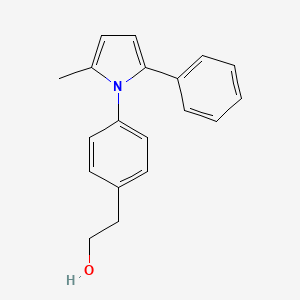
1,3-Butadiene, 1,4-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butadiene, 1,4-dimethoxy- is an organic compound with the molecular formula C6H10O2. It is a derivative of 1,3-butadiene, where the hydrogen atoms at the 1 and 4 positions are replaced by methoxy groups. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Butadiene, 1,4-dimethoxy- can be synthesized through several methods. One common approach involves the reaction of 1,3-butadiene with methanol in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and cost-effective method .
Industrial Production Methods
In industrial settings, the production of 1,3-butadiene, 1,4-dimethoxy- often involves the use of homogeneous catalysts. These catalysts facilitate the selective addition of methoxy groups to the 1 and 4 positions of 1,3-butadiene. The process is optimized to achieve high yields and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Butadiene, 1,4-dimethoxy- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alcohols .
Scientific Research Applications
1,3-Butadiene, 1,4-dimethoxy- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1,3-Butadiene, 1,4-dimethoxy- involves its interaction with various molecular targets. In chemical reactions, the methoxy groups can participate in nucleophilic or electrophilic attacks, leading to the formation of new bonds and products. The pathways involved depend on the specific reaction conditions and the presence of catalysts .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: The parent compound, which lacks the methoxy groups.
1,4-Dimethoxy-2-butene: A similar compound with methoxy groups at different positions.
2,3-Dimethoxy-1,3-butadiene: Another derivative with methoxy groups at the 2 and 3 positions
Uniqueness
1,3-Butadiene, 1,4-dimethoxy- is unique due to the specific placement of its methoxy groups, which imparts distinct reactivity and properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
24000-38-2 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1,4-dimethoxybuta-1,3-diene |
InChI |
InChI=1S/C6H10O2/c1-7-5-3-4-6-8-2/h3-6H,1-2H3 |
InChI Key |
ZFOMGKMTIIJRAI-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC=COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


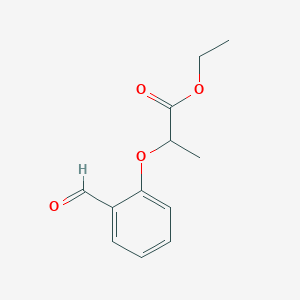
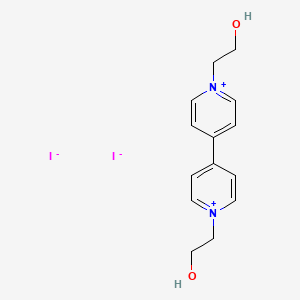
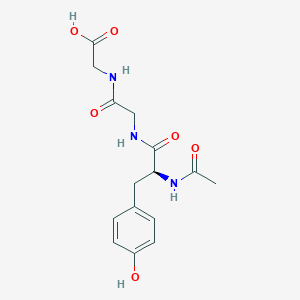
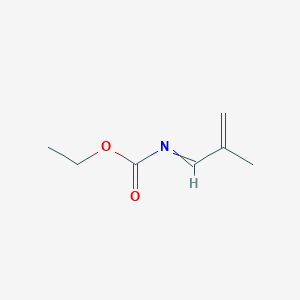
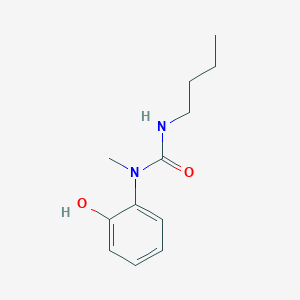
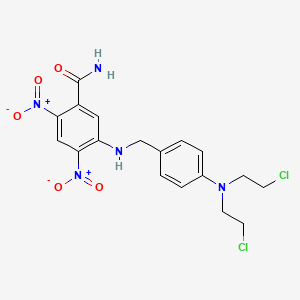
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)

![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
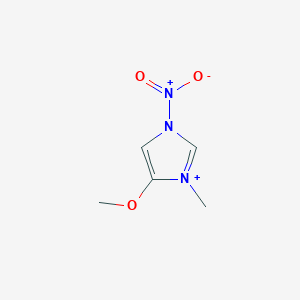
![gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine](/img/structure/B14695870.png)
![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)

